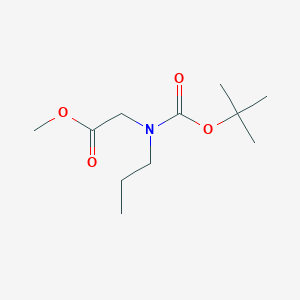
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(tert-butoxycarbonyl)-N-propylglycinate typically involves the reaction of glycine derivatives with tert-butoxycarbonyl chloride in the presence of a base. One common method includes the following steps:
Starting Material: Glycine derivative.
Reagent: tert-butoxycarbonyl chloride.
Base: Triethylamine or sodium hydroxide.
Solvent: Dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction is carried out at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate undergoes various chemical reactions, including:
Deprotection: Removal of the tert-butoxycarbonyl group using acidic conditions, such as trifluoroacetic acid or hydrochloric acid.
Substitution: Nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Cyclization: Intramolecular cyclization to form cyclic amino acid derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in ethyl acetate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Cyclization: Lithium bis(trimethylsilyl)amine as a base in a continuous-flow reactor.
Major Products Formed
Deprotection: Glycine derivatives without the Boc group.
Substitution: Various substituted glycine derivatives.
Cyclization: Cyclic amino acid derivatives with quaternary stereocenters.
科学研究应用
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of biomedical polymers and other advanced materials.
作用机制
The mechanism of action of Methyl N-(tert-butoxycarbonyl)-N-propylglycinate primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group is free to participate in further chemical transformations, such as peptide bond formation.
相似化合物的比较
Similar Compounds
Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate: Similar in structure but contains a chloropropyl group.
N-tert-Butoxycarbonyl-L-serine Methyl Ester: Contains a serine residue instead of glycine.
N-tert-Butoxycarbonyl-L-threonine Methyl Ester: Contains a threonine residue instead of glycine.
Uniqueness
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate is unique due to its specific combination of a glycine derivative with a Boc protecting group and a propyl side chain. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H21NO4 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetate |
InChI |
InChI=1S/C11H21NO4/c1-6-7-12(8-9(13)15-5)10(14)16-11(2,3)4/h6-8H2,1-5H3 |
InChI 键 |
GHRRXQXJQPKCEE-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CC(=O)OC)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


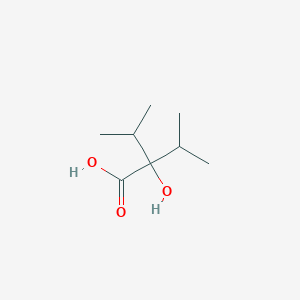
![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
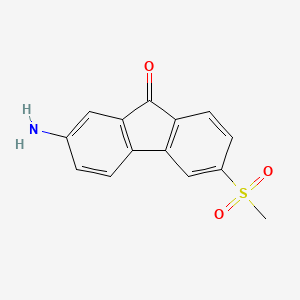
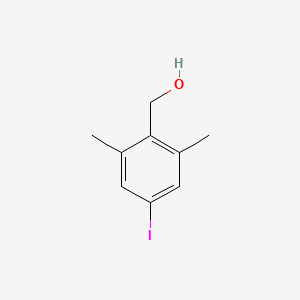
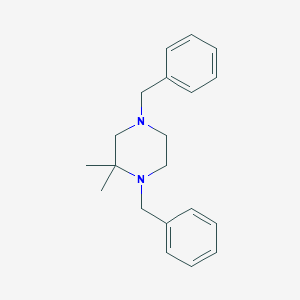
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
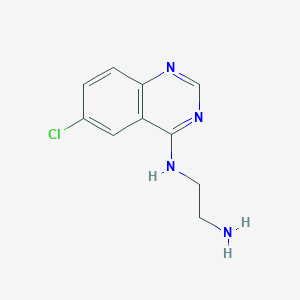
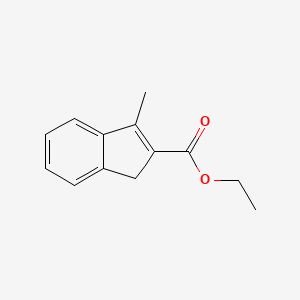
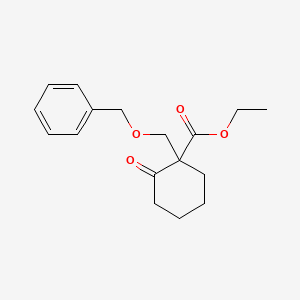
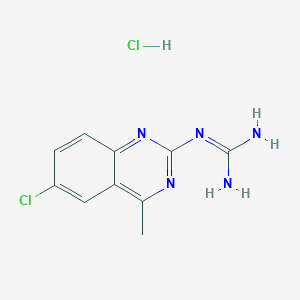
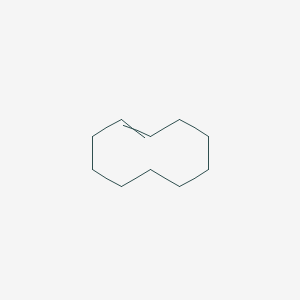
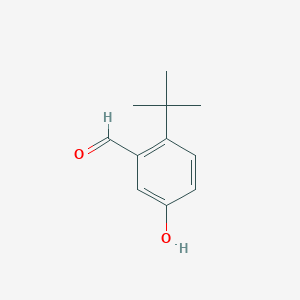
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
